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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Methyl-1H-indazol-4-ol, a
valuable building block in medicinal chemistry. The primary synthesis route detailed is the N-
methylation of 4-hydroxy-1H-indazole, a method favored for its regioselectivity and operational
simplicity. An alternative pathway involving the O-demethylation of 4-methoxy-1-methyl-1H-
indazole is also presented.

Data Summary

The following tables summarize the key quantitative data associated with the proposed
synthesis protocols.

Table 1: Reagents for N-Methylation of 4-Hydroxy-1H-indazole
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Molecular Molar Mass .
Reagent Moles Equivalents Amount
Formula (glmol)
4-Hydroxy- ]
C7HsN20 134.14 1.0 1.0 User Defined
1H-indazole
Sodium
Hydride (60%  NaH 24.00 1.2 1.2 Calculated
in mineral oil)
Methyl lodide  CHsl 141.94 1.1 1.1 Calculated
Anhydrous o
Sufficient
Tetrahydrofur ~ CaHsO 72.11 - -
Volume
an (THF)
Saturated o
Sufficient
Aqueous NH4ClI 53.49 - -
Volume
NHa4CI
Sufficient
Ethyl Acetate CaHsO2 88.11 - -
Volume
] Sufficient
Brine NaCl 58.44 - -
Volume
Anhydrous -
] Sufficient
Sodium Naz2S04 142.04 - -
Volume
Sulfate

Table 2: Reaction Conditions for N-Methylation

Parameter Value

Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours

Atmosphere Inert (Nitrogen or Argon)
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Experimental Protocols
Primary Protocol: N-Methylation of 4-Hydroxy-1H-
indazole

This protocol describes the regioselective N-methylation of 4-hydroxy-1H-indazole at the N1
position. Studies have shown that the use of sodium hydride in tetrahydrofuran generally favors
N-1 alkylation of the indazole ring.[1][2][3][4]

Materials:

4-Hydroxy-1H-indazole

e Sodium hydride (60% dispersion in mineral oil)

e Methyl iodide

e Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate

e Brine (saturated aqueous sodium chloride solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

¢ Round-bottom flask

o Magnetic stirrer

« Inert gas supply (Nitrogen or Argon)

e |ce bath

e Separatory funnel

 Rotary evaporator
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o Apparatus for column chromatography (silica gel)

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of
sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran. Cool the suspension to 0 °C
using an ice bath.

Deprotonation: While stirring, add a solution of 4-hydroxy-1H-indazole (1.0 equivalent) in
anhydrous THF dropwise to the cooled sodium hydride suspension. Allow the reaction
mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an
additional hour to ensure complete deprotonation.

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents)
dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated
agueous NHaCl solution at 0 °C.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
ethyl acetate (3 x volume of aqueous layer).

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous
sodium sulfate.

Purification: Filter off the drying agent and concentrate the organic phase under reduced
pressure using a rotary evaporator. The crude product can be purified by column
chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl
acetate) to afford 1-Methyl-1H-indazol-4-ol.

Alternative Protocol: O-Demethylation of 4-Methoxy-1-
methyl-1H-indazole
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This protocol outlines a potential route to 1-Methyl-1H-indazol-4-ol starting from the
corresponding methyl ether. Several reagents are known to effect the demethylation of
aromatic methyl ethers.[5][6][7][8] Boron tribromide (BBrs) is a common and effective reagent
for this transformation.[5]

Materials:

e 4-Methoxy-1-methyl-1H-indazole

e Boron tribromide (BBrs) solution in dichloromethane (e.g., 1 M)
¢ Anhydrous dichloromethane (DCM)

e Methanol

o Saturated aqueous sodium bicarbonate (NaHCOs3) solution

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e Reaction Setup: Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous
dichloromethane in a dry round-bottom flask under an inert atmosphere. Cool the solution to
-78 °C (dry ice/acetone bath).

o Demethylation: Slowly add a solution of boron tribromide (e.g., 1.5 equivalents) in
dichloromethane to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour, then
allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

o Reaction Monitoring: Monitor the reaction progress by TLC.

e Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of
methanol.
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e Workup: Concentrate the mixture under reduced pressure. To the residue, add saturated
agueous NaHCOs solution until the pH is neutral or slightly basic.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

e Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous
sodium sulfate.

 Purification: Filter and concentrate the organic phase. Purify the crude product by column
chromatography on silica gel to yield 1-Methyl-1H-indazol-4-ol.

Visualizations

Diagram 1: Synthesis of 1-Methyl-1H-indazol-4-ol via N-Methylation

N-Methylation of 4-Hydroxy-1H-indazole

G-Hydroxy-lH-indazole) NaH, THF CHa3I

1. NaH, THF
0°Cto RT

Indazole Anion

G-Methyl-lH-indazoM-oD

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Methyl-1H-indazol-4-ol.

Diagram 2: Alternative Synthesis via O-Demethylation
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O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

G-Methoxy-1-methy|-1H-indazole) BBr3, DCM

BBr3, DCM
-78 °Cto RT

G-Methyl-lH-indazoM-oD

Click to download full resolution via product page

Caption: Alternative route to 1-Methyl-1H-indazol-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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